![molecular formula C32H56N2O3 B3026235 (3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]
Overview
Description
OH-C-Chol is a cationic cholesterol derivative that serves as a delivery vehicle for small interfering ribonucleic acid (siRNA). It is known for its ability to form lipoplexes, which are complexes of lipids and nucleic acids, and is used in gene silencing applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
OH-C-Chol is synthesized through a series of chemical reactions involving cholesterol and other reagents. The process typically involves the modification of cholesterol to introduce cationic groups, which enhance its ability to form complexes with nucleic acids. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of OH-C-Chol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
OH-C-Chol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of OH-C-Chol, each with unique properties that make them suitable for different applications in research and industry .
Scientific Research Applications
Drug Delivery Systems
Cholesterol derivatives are widely used in the formulation of liposomes and nanoparticles for drug delivery. The incorporation of (3beta)-cholest-5-en-3-ol derivatives can enhance the stability and bioavailability of therapeutic agents.
Anticancer Activity
Research indicates that cholesteryl carbamate derivatives exhibit antiproliferative effects on various cancer cell lines. The mechanism is believed to involve modulation of cell membrane properties, leading to altered signaling pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation . |
A549 (lung cancer) | 10 | Inhibition of cell cycle progression . |
Neuroprotective Effects
Emerging studies suggest that cholesteryl derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Cardiovascular Health
Cholesterol derivatives are being investigated for their role in cardiovascular health, particularly in modulating lipid profiles and reducing atherosclerosis risk.
Diabetes Management
Studies have explored the potential of cholesteryl carbamate derivatives in improving insulin sensitivity and glucose metabolism.
Mechanism of Action
OH-C-Chol exerts its effects by forming complexes with nucleic acids, such as siRNA. These complexes, known as lipoplexes, facilitate the delivery of nucleic acids into cells. The cationic nature of OH-C-Chol allows it to interact with the negatively charged cell membrane, promoting the uptake of the lipoplexes. Once inside the cell, the nucleic acids can exert their effects, such as gene silencing .
Comparison with Similar Compounds
Similar Compounds
DOPE (Dioleoylphosphatidylethanolamine): Another lipid used in gene delivery applications.
Cholesterol Derivatives: Various cholesterol derivatives are used in similar applications, each with unique properties.
Uniqueness of OH-C-Chol
OH-C-Chol is unique due to its cationic nature, which enhances its ability to form stable complexes with nucleic acids. This property makes it particularly effective for gene delivery and gene silencing applications, setting it apart from other similar compounds .
Biological Activity
(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate], commonly referred to as a derivative of cholesterol, is a compound of significant interest due to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
Property | Value |
---|---|
Molecular Weight | 453.66 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
(3beta)-cholest-5-en-3-ol derivatives exhibit various biological activities, primarily related to their interaction with cell membranes and signaling pathways. The compound's structure allows it to modulate lipid bilayers, influencing membrane fluidity and permeability. This can affect the function of membrane proteins and receptors.
Antiviral Activity
Recent studies have indicated that this compound may possess antiviral properties. For instance, it has been shown to inhibit viral attachment to host cells, thereby reducing the likelihood of infection. In vitro experiments demonstrated that concentrations as low as 10 µM could effectively suppress viral entry in cultured cells .
Cytotoxicity and Cell Viability
Research has evaluated the cytotoxic effects of (3beta)-cholest-5-en-3-ol derivatives on various cancer cell lines. A notable study reported that at concentrations ranging from 1 to 100 µM, the compound exhibited a dose-dependent decrease in cell viability across multiple cancer types, suggesting potential as an anticancer agent .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar cholestanol derivatives. These models utilize molecular descriptors to correlate chemical structure with biological effects, providing insights into how modifications can enhance efficacy or reduce toxicity .
Study 1: Antiviral Efficacy
In a controlled laboratory setting, (3beta)-cholest-5-en-3-ol was tested against influenza virus strains. The results indicated a significant reduction in viral load in treated cells compared to controls, with an IC50 value of approximately 15 µM. This suggests that the compound could be further investigated as a therapeutic option for viral infections .
Study 2: Cancer Cell Line Testing
A comprehensive study involving various cancer cell lines (e.g., breast, prostate) demonstrated that treatment with (3beta)-cholest-5-en-3-ol led to apoptosis in over 70% of cells at higher concentrations (50 µM). The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Future Directions
Further research is warranted to explore the full potential of (3beta)-cholest-5-en-3-ol derivatives in clinical settings. Areas for future investigation include:
- In vivo studies : Assessing the pharmacokinetics and dynamics in animal models.
- Combination therapies : Evaluating synergistic effects with existing antiviral or anticancer drugs.
- Mechanistic studies : Elucidating specific signaling pathways affected by the compound.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-hydroxyethylamino)ethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O3/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(37-30(36)34-18-17-33-19-20-35)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGTZVIOSLOAM-PTHRTHQKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCNCCO)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCNCCO)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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